2-Ethyl-5-ethynyl-1,3-oxazole is a heterocyclic compound featuring an oxazole ring, which is a five-membered aromatic ring containing both nitrogen and oxygen atoms. The compound's structure includes an ethyl group at the 2-position and an ethynyl group at the 5-position of the oxazole ring. This unique arrangement contributes to its chemical properties and potential biological activities.
The synthesis of 2-ethyl-5-ethynyl-1,3-oxazole can be achieved through several methods:
2-Ethyl-5-ethynyl-1,3-oxazole has potential applications in:
Interaction studies involving 2-ethyl-5-ethynyl-1,3-oxazole focus on its binding affinities and mechanisms of action with biological targets. Preliminary studies suggest that compounds with similar structures may interact with enzymes or receptors involved in metabolic pathways, potentially leading to therapeutic effects or side effects depending on their specificity.
Several compounds share structural similarities with 2-ethyl-5-ethynyl-1,3-oxazole. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Methylthiazole | Thiazole ring instead of oxazole | Known for its role in vitamin B1 synthesis |
| 4-Ethylthiazole | Ethyl substitution on thiazole | Exhibits antimicrobial activity |
| 2-Alkynylbenzothiazole | Benzothiazole fused with alkyne | Potential anticancer activity |
| 2-Alkylthiazole | Alkyl substitution on thiazole | Broad spectrum antimicrobial properties |
These compounds illustrate the diversity within heterocyclic chemistry and highlight how modifications to the core structure can lead to variations in biological activity and applications.
The oxazole ring’s electron-deficient nature and susceptibility to ring-opening under harsh conditions pose significant challenges during functionalization. Traditional methods often require strongly basic or acidic media, which risk decomposing the heterocycle or leading to uncontrolled side reactions. For instance, attempts to directly introduce ethynyl groups via Sonogashira coupling have been hampered by the oxazole’s sensitivity to palladium catalysts at elevated temperatures. Additionally, the competing reactivity of the 2- and 5-positions complicates regioselective substitutions, necessitating protective strategies or tailored directing groups.
Recent studies highlight the importance of mild deprotonating agents, such as TMPMgCl·LiCl and TMPZnCl·LiCl, which stabilize the oxazole core during metalation while enabling selective electrophilic trapping. These bases minimize ring fragmentation, a common issue when using stronger alkoxide or amide bases, thus preserving the heterocyclic integrity.
Table 1: Comparison of Halogenation Agents for 5-Position Functionalization
| Halogenation Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NBS | CH₃CN | 0 | 88 | 92 |
| Br₂ | DCM | 25 | 72 | 85 |
| CuBr₂ | THF | -20 | 65 | 78 |
This table underscores the superiority of NBS in achieving high yields and purity while minimizing side reactions such as dihalogenation or ring degradation.
The introduction of the ethynyl group at the 5-position relies on lithiation strategies to generate reactive intermediates. After halogenation, treatment of 2-ethyl-5-bromooxazole with lithium diisopropylamide (LDA) at -78°C in THF produces a lithiated species, which is quenched with trimethylsilyl acetylene (TMSA) to yield 2-ethyl-5-((trimethylsilyl)ethynyl)oxazole. Desilylation using tetra-n-butylammonium fluoride (TBAF) affords the final product with >90% efficiency.
Critical to this process is the use of cryogenic conditions to suppress competing eliminations or rearrangements. Recent innovations employ flow chemistry to maintain low temperatures consistently, enhancing reproducibility in large-scale batches.
Scaling the synthesis of 2-ethyl-5-ethynyl-1,3-oxazole requires addressing exothermic reactions, purification bottlenecks, and cost-effective reagent selection. Continuous flow systems have proven advantageous for halogenation and lithiation steps, enabling precise temperature control and reduced reaction times. For instance, a microstructured reactor achieves complete bromination in 10 minutes versus 2 hours in batch mode, with a 15% reduction in solvent usage.
Table 2: Batch vs. Flow Synthesis Parameters
| Parameter | Batch Mode | Flow Mode |
|---|---|---|
| Reaction Time | 120 min | 10 min |
| Solvent Volume | 500 mL | 425 mL |
| Yield | 82% | 89% |
| Purity | 90% | 94% |
Furthermore, replacing traditional column chromatography with liquid-liquid extraction or crystallization improves throughput. The use of aqueous workups with ethyl acetate and brine effectively removes by-products such as succinimide or unreacted TMSA.
The computational analysis of 2-ethyl-5-ethynyl-1,3-oxazole represents a significant advancement in understanding the electronic structure and chemical behavior of substituted oxazole derivatives. This comprehensive study employs state-of-the-art quantum chemical methods to elucidate the fundamental properties governing the reactivity and stability of this heterocyclic compound.
Density Functional Theory calculations provide crucial insights into the dynamic behavior of the oxazole ring system in 2-ethyl-5-ethynyl-1,3-oxazole. The five-membered aromatic heterocycle exhibits remarkable stability due to its delocalized π-electron system, with the ring maintaining planarity within 0.1 degrees deviation [1] [2].
The ring dynamics analysis reveals that oxazole demonstrates superior stability compared to its isoxazole isomer, with a significantly higher ring-opening barrier of 245 kilojoules per mole versus 198 kilojoules per mole for isoxazole [2]. This enhanced stability arises from the different positioning of heteroatoms within the ring structure, where the nitrogen and oxygen atoms in positions 1 and 3 respectively create optimal electronic distribution.
Computational studies using the Becke-3-Parameter-Lee-Yang-Parr functional with 6-311G++(d,p) basis sets demonstrate that the carbon-oxygen bond length in oxazole measures 1.364 Angstroms, while the carbon-nitrogen bond extends 1.337 Angstroms [1] [3]. These bond parameters indicate significant π-character and contribute to the aromatic stabilization energy of approximately 88 kilojoules per mole [4].
The introduction of ethyl and ethynyl substituents in 2-ethyl-5-ethynyl-1,3-oxazole modifies the electronic distribution within the ring system. The ethynyl group, with its sp-hybridized carbons, creates extended conjugation with the oxazole π-system, potentially influencing the ring dynamics through electronic delocalization [5] [6]. The linear geometry of the ethynyl substituent introduces additional π-electron density that can participate in resonance stabilization of the heterocyclic core.
Time-resolved photoelectron spectroscopy studies combined with nonadiabatic ab initio dynamics simulations reveal that oxazole demonstrates slower ring-opening dynamics compared to isoxazole, with characteristic timescales of 85 femtoseconds versus 45 femtoseconds respectively [2]. This temporal difference reflects the higher activation barriers for bond cleavage in the oxazole system, supporting its enhanced thermodynamic stability.
The molecular orbital analysis indicates that the highest occupied molecular orbital in oxazole possesses significant π-character distributed across the five-membered ring, while the lowest unoccupied molecular orbital exhibits π*-antibonding characteristics [1]. These frontier molecular orbitals play critical roles in determining the chemical reactivity and photochemical behavior of the compound.
| Parameter | Oxazole | Isoxazole | Thiazole |
|---|---|---|---|
| Ring-opening barrier (kJ/mol) | 245 | 198 | 285 |
| C-O bond length (Å) | 1.364 | 1.368 | N/A |
| C-N bond length (Å) | 1.337 | 1.298 | 1.329 |
| Aromatic stabilization energy (kJ/mol) | 88 | 76 | 121 |
| Ring-opening timescale (fs) | 85 | 45 | >100 |
The analysis of frontier molecular orbitals provides fundamental insights into the electronic properties and potential reaction pathways of 2-ethyl-5-ethynyl-1,3-oxazole. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies serve as critical descriptors for predicting chemical reactivity, stability, and intermolecular interactions [1] [7].
Computational studies reveal that the HOMO energy of oxazole derivatives typically ranges from -9.06 to -9.22 electron volts, while LUMO energies span from 3.83 to 4.69 electron volts [8] [9]. The resulting HOMO-LUMO energy gap for oxazole measures approximately 6.96 electron volts, indicating substantial kinetic stability and reduced chemical reactivity compared to other five-membered heterocycles [7].
The introduction of substituents significantly modulates the frontier orbital energies and their spatial distribution. Methyl substitution at various positions on the oxazole ring demonstrates position-dependent effects on the electronic structure [9]. The 5-methyl derivative exhibits the smallest HOMO-LUMO gap at 13.76 electron volts among methylated oxazoles, suggesting enhanced reactivity at this position.
For 2-ethyl-5-ethynyl-1,3-oxazole, the ethynyl substituent creates extended conjugation that influences both HOMO and LUMO energy levels. The electron-withdrawing nature of the ethynyl group typically lowers the HOMO energy while simultaneously affecting the LUMO distribution [5]. This electronic perturbation facilitates specific reaction pathways, particularly those involving electrophilic attack at the ethynyl carbon.
The molecular electrostatic potential analysis reveals distinct regions of electron density distribution across the oxazole ring system [1]. The oxygen atom exhibits the highest electronegativity, creating electron-rich regions that favor nucleophilic interactions, while the carbon atoms adjacent to heteroatoms display partial positive character suitable for electrophilic attack.
Frontier molecular orbital calculations using Density Functional Theory methods demonstrate that the HOMO in oxazole derivatives localizes primarily on the π-system of the five-membered ring, with significant contributions from the nitrogen lone pair and the aromatic carbon atoms [10] [11]. The LUMO typically exhibits π*-antibonding character distributed across the ring system, with nodal planes perpendicular to the molecular plane.
The electrophilicity index, calculated from frontier orbital energies, provides quantitative measures of the electron-accepting capability of oxazole derivatives. Values ranging from 0.35 to 0.56 electron volts indicate moderate electrophilic character, suggesting selective reactivity toward strong nucleophiles [7].
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Electrophilicity Index (ω) |
|---|---|---|---|---|
| Oxazole (Parent) | -9.22 | 3.83 | 6.96 | 0.56 |
| 2-Methyl-oxazole | -9.18 | 4.63 | 13.81 | 0.38 |
| 4-Methyl-oxazole | -9.22 | 4.68 | 13.90 | 0.37 |
| 5-Methyl-oxazole | -9.06 | 4.69 | 13.76 | 0.35 |
The global reactivity descriptors derived from frontier orbital analysis enable prediction of preferred reaction mechanisms. The chemical potential, calculated as the negative average of HOMO and LUMO energies, ranges from -2.19 to -2.70 electron volts for oxazole derivatives, indicating their tendency to accept electrons in chemical transformations [7].
The global hardness parameter, determined from the HOMO-LUMO energy difference, demonstrates that oxazole derivatives behave as hard molecules with values between 6.53 and 6.95 electron volts [7]. This hardness correlates with their kinetic stability and resistance to soft nucleophilic attack, consistent with their aromatic character.
Molecular docking investigations of 2-ethyl-5-ethynyl-1,3-oxazole and related derivatives reveal significant binding interactions with diverse biological targets, providing insights into potential therapeutic applications and biochemical mechanisms. These computational studies employ advanced algorithms to predict binding affinities, interaction modes, and pharmacophore requirements for biological activity [12] [13] [14].
The tyrosine kinase enzyme represents a primary target for oxazole-based inhibitors, with 2-ethyl-5-ethynyl-1,3-oxazole derivatives demonstrating binding affinities of -8.5 kilocalories per mole and inhibitory concentrations of 12.5 micromolar [12]. The molecular interactions involve hydrogen bonding between the oxazole nitrogen and key amino acid residues in the ATP-binding pocket, complemented by hydrophobic interactions with the ethyl and ethynyl substituents.
Cyclooxygenase enzymes exhibit differential binding preferences for oxazole derivatives, with COX-2 showing enhanced selectivity compared to COX-1 [13]. The binding affinity for COX-2 reaches -8.1 kilocalories per mole with an inhibitory concentration of 13 nanomolar, while COX-1 demonstrates weaker interaction at -7.2 kilocalories per mole and 64 nanomolar respectively. This selectivity arises from specific amino acid differences in the active site architectures of the two enzyme isoforms.
The acetylcholinesterase enzyme binds oxazole derivatives through π-π stacking interactions between the aromatic heterocycle and aromatic amino acid residues in the active site gorge . Binding affinities of -6.8 kilocalories per mole correspond to inhibitory constants of approximately 15 micromolar, indicating moderate but significant enzyme inhibition potential.
Human Immunodeficiency Virus type 1 reverse transcriptase demonstrates allosteric binding interactions with oxazole-based compounds at binding affinities of -7.5 kilocalories per mole [16]. These interactions occur at sites distinct from the catalytic center, suggesting potential for non-competitive inhibition mechanisms that could circumvent resistance mutations affecting the active site.
Heme-binding proteins, particularly those found in pathogenic bacteria such as Porphyromonas gingivalis, exhibit strong binding interactions with oxazole derivatives at affinities reaching -9.4 kilocalories per mole [14]. These interactions involve coordination bonding between the oxazole heteroatoms and metal centers in the heme prosthetic groups, potentially disrupting essential metabolic processes.
Epidermal Growth Factor Receptor kinase binding studies reveal ATP-competitive inhibition mechanisms with binding affinities of -6.9 kilocalories per mole and inhibitory concentrations of 45 nanomolar [5]. The oxazole ring system mimics the adenine base of ATP, while the ethynyl substituent occupies hydrophobic pockets adjacent to the binding site.
The Abelson kinase demonstrates exceptionally strong binding interactions with ethynyl-substituted oxazole derivatives, achieving binding affinities of -8.8 kilocalories per mole and inhibitory concentrations as low as 12 nanomolar [5]. These interactions involve multiple hydrogen bonds and extensive hydrophobic contacts that stabilize the inhibitor-enzyme complex.
| Target Protein | Binding Affinity (kcal/mol) | IC₅₀/Kᵢ Value | Primary Interaction Mechanisms |
|---|---|---|---|
| Tyrosine Kinase (PDB: 4CSV) | -8.5 | 12.5 μM | H-bonding, hydrophobic contacts |
| COX-1 Enzyme | -7.2 | 64 nM | π-π stacking interactions |
| COX-2 Enzyme | -8.1 | 13 nM | H-bonding, van der Waals forces |
| Acetylcholinesterase | -6.8 | 15 μM | π-π stacking in active site |
| HIV-1 Reverse Transcriptase | -7.5 | 29 μM | Allosteric binding mechanism |
| Heme Binding Protein | -9.4 | N/A | Metal coordination bonding |
| EGFR Kinase | -6.9 | 45 nM | ATP-competitive inhibition |
| Abl1 Kinase | -8.8 | 12 nM | Multi-point binding interactions |
Pharmacophore modeling studies identify critical structural features required for optimal binding interactions across different target classes [17]. The oxazole ring system provides essential hydrogen bonding capabilities through both nitrogen and oxygen heteroatoms, while maintaining appropriate geometric constraints for binding pocket complementarity. The ethynyl substituent contributes to binding affinity through hydrophobic interactions and electronic effects that modulate the overall molecular properties.
Structure-activity relationship analyses demonstrate that positioning of substituents significantly influences binding selectivity and potency. The 2-ethyl group enhances lipophilic interactions with hydrophobic amino acid residues, while the 5-ethynyl group provides directional bonding capabilities that can engage specific binding site features. These substituent effects enable fine-tuning of biological activity profiles for therapeutic optimization.
Molecular dynamics simulations of protein-ligand complexes reveal stable binding conformations with minimal conformational flexibility, indicating strong geometric complementarity between oxazole derivatives and their biological targets [18]. The aromatic heterocyclic system maintains rigid binding orientations that preserve key intermolecular interactions throughout simulation timescales.